
6-azido-2-fluoro-7H-purine
Overview
Description
6-Azido-2-fluoro-7H-purine is a purine derivative featuring an azido group at position 6 and a fluorine atom at position 2. The 7H configuration indicates a deprotonated nitrogen at position 7, influencing solubility and reactivity. The azido group (-N₃) is highly reactive, enabling applications in click chemistry for bioconjugation or probe synthesis, while the fluorine atom enhances metabolic stability and modulates electronic properties through its electronegativity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-azido-2-fluoro-7H-purine typically involves the following steps:
Starting Material: The synthesis begins with commercially available guanosine.
Formation of Intermediate: The intermediate 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine is formed. This intermediate is isolated in the tetrazolo [5,1-i]-form.
Schiemann Reaction: The intermediate undergoes the Schiemann reaction, which involves diazotization followed by fluorodediazoniation in aqueous fluoroboric acid, to yield 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine
Catalytic Reduction and Deacetylation: The azido group is catalytically reduced to an amino group, followed by deacetylation to produce the final compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Types of Reactions:
Nucleophilic Substitution: The azido group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amino group using catalytic hydrogenation.
Fluorodediazoniation: The fluoro group can be introduced via the Schiemann reaction, which involves diazotization followed by fluorodediazoniation.
Common Reagents and Conditions:
Catalysts: Palladium or platinum catalysts for hydrogenation.
Solvents: Aqueous fluoroboric acid for the Schiemann reaction.
Reducing Agents: Hydrogen gas for catalytic reduction.
Major Products:
Amino Derivatives: Reduction of the azido group yields amino derivatives.
Substituted Purines: Nucleophilic substitution reactions yield various substituted purines depending on the nucleophile used.
Scientific Research Applications
Synthesis of Nucleoside Analogues
6-Azido-2-fluoro-7H-purine serves as a crucial intermediate in the synthesis of various nucleoside analogs, notably fludarabine and its prodrug fludarabine phosphate. Fludarabine is an established anti-cancer agent used primarily in the treatment of chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
Synthesis Pathway
The synthesis of fludarabine involves several steps where this compound is utilized:
- Starting Material : 2-amino-6-chloropurine is reacted with an alkali metal azide (e.g., sodium azide) in a polar solvent like DMSO to yield 6-azido-2-fluoropurine.
- Coupling Reaction : This compound is then coupled with chlorosugar derivatives to produce the desired nucleoside .
Antiviral and Antitumor Properties
Fluorinated nucleosides, including those derived from this compound, have shown significant potential in antiviral and anticancer therapies. The incorporation of fluorine into nucleosides enhances their stability and efficacy against various pathogens and tumors.
- Clinical Relevance : Several fluorinated nucleosides have advanced to clinical trials or received FDA approval for treating conditions such as HIV and various cancers. For example, azvudine, a fluorinated nucleoside, has been approved for treating COVID-19 and HIV .
Mechanistic Studies
Research indicates that fluorinated nucleosides can interfere with viral replication by mimicking natural nucleotides, thereby incorporating into viral RNA or DNA during replication processes. This mechanism is crucial for their effectiveness as antiviral agents.
Case Study: Fludarabine
Fludarabine acts by inhibiting DNA synthesis in rapidly dividing cells, making it effective against cancer. Its synthesis from this compound demonstrates the compound's utility in developing targeted therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound derivatives has been vital in optimizing their pharmacological properties. Modifications to the purine structure can enhance selectivity and reduce toxicity while maintaining therapeutic efficacy.
Summary of Findings
Application Area | Description | Example Compound |
---|---|---|
Nucleoside Synthesis | Intermediate for synthesizing nucleoside analogs like fludarabine | Fludarabine |
Antiviral Therapy | Used in developing antiviral drugs targeting RNA viruses | Azvudine |
Anticancer Therapy | Effective against various cancers through inhibition of DNA synthesis | Fludarabine |
Mechanistic Insights | Mimics natural nucleotides to disrupt viral replication | Various fluorinated nucleosides |
Mechanism of Action
The mechanism of action of 6-azido-2-fluoro-7H-purine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The azido group can be reduced to an amino group, which can then participate in hydrogen bonding and other interactions within the nucleic acid structure. The fluoro group can enhance the compound’s stability and resistance to enzymatic degradation .
Comparison with Similar Compounds
Substituent Effects at Position 6
- 6-Azido Group : The azido substituent in 6-azido-2-fluoro-7H-purine is a strong leaving group, facilitating nucleophilic substitution reactions. This contrasts with 6-chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine (CAS 1774904-56-1), where the chloro group (-Cl) at position 6 offers similar reactivity but with lower leaving-group ability compared to -N₃. The chloro compound is often used as a synthetic intermediate in pharmaceutical chemistry .
- 6-Aryl Substituents: Compounds like 6-[2-acetoxy-4-fluorophenyl]-9-[2,3,5-tri-O-(tert-butyldimethylsilyl)-β-D-ribofuranosyl]-9H-purine (6c, ) feature bulky aryl groups at position 6, which introduce steric hindrance and alter π-stacking interactions. These modifications are critical in nucleoside analogs for targeting enzymes like kinases or polymerases .
Substituent Effects at Position 2
- 2-Fluoro vs.
- 2-Amino Groups: Analogs like 2-amino-7-methyl-1H-purin-6(7H)-one () feature amino (-NH₂) groups at position 2, enabling hydrogen-bond donor interactions. Such groups are pivotal in substrates for enzymes like adenosine deaminase .
Modifications at Position 7
- 7H Configuration: The deprotonated nitrogen in this compound enhances solubility in polar solvents compared to 7-cyclopropyl or 7-methyl derivatives (e.g., and ).
Data Tables
Table 1: Substituent Comparison of Purine Derivatives
Compound Name | Position 6 | Position 2 | Position 7 | Key Applications/Properties |
---|---|---|---|---|
This compound | Azido (-N₃) | Fluoro (-F) | 7H | Click chemistry, biochemical probes |
6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine | Chloro (-Cl) | Trifluoromethyl (-CF₃) | 7-cyclopropyl | Pharmaceutical intermediates |
2-Amino-7-methyl-1H-purin-6(7H)-one | - | Amino (-NH₂) | 7-methyl | Enzyme substrates, metabolic studies |
6-[2-Acetoxy-4-fluorophenyl]-9H-purine (6c) | Aryl (fluorophenyl) | - | Ribofuranosyl | Nucleoside analog synthesis |
Table 2: Physicochemical Properties (Inferred from Evidence)
Research Findings and Implications
- Synthetic Utility : The azido group in this compound is ideal for Huisgen cycloaddition (click chemistry), a trait absent in chloro or aryl analogs .
- Biological Activity: Fluorine at position 2 may enhance metabolic stability compared to amino or trifluoromethyl groups, as seen in kinase inhibitors .
- Structural Insights : NMR data from analogs like 6c () suggest that fluorine substituents cause distinct deshielding effects on adjacent protons, aiding structural elucidation .
Biological Activity
6-Azido-2-fluoro-7H-purine is a modified purine nucleoside analog that has garnered attention in biological research due to its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of an azido group at the 6-position and a fluorine atom at the 2-position of the purine ring. This unique structure enhances its reactivity and interaction with biological targets.
The mechanism of action for this compound involves its incorporation into nucleic acids, leading to disruption of normal cellular processes. The azido group can facilitate cross-linking with nucleophiles, while the fluorine atom may influence binding affinity to various enzymes and receptors.
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication by interfering with viral RNA synthesis and modifying host cell responses.
Table 1: Antiviral Efficacy of this compound
Anticancer Activity
In addition to its antiviral effects, this compound has been explored for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through DNA damage and disruption of cell cycle progression.
Table 2: Anticancer Activity of this compound
Study on Antiviral Activity
In a study investigating the antiviral effects against MERS-CoV, researchers treated infected cells with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in viral load, highlighting its potential as a therapeutic agent against RNA viruses.
Study on Anticancer Effects
Another study focused on the compound's effects on hepatocellular carcinoma cells. The findings revealed that treatment with this compound led to significant cell death, attributed to induced DNA damage and activation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-azido-2-fluoro-7H-purine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or azide introduction via diazotization. A validated approach uses anhydrous THF as the solvent, sodium hydride (NaH) as a base, and controlled heating (e.g., reflux for 1–2 hours) to introduce the azide group. For example, a similar purine derivative (6-(3-aminobenzyloxy)-2-fluoro-9H-purine) was synthesized with 70% yield using NaH and THF under nitrogen, followed by dry column chromatography for purification . Optimize yields by monitoring reaction progression via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of precursors.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . For NMR, focus on resolving coupling constants (e.g., ¹³C-¹⁹F coupling) and azide-specific peaks (~2100 cm⁻¹ in IR). Note that ¹³C-¹⁹F coupling in related fluoropurines can lead to spectral broadening, requiring higher magnetic field strengths or decoupling techniques .
Q. What safety protocols are critical when handling azido-containing purines like this compound?
- Methodological Answer : Azides are shock-sensitive and thermally unstable. Use explosion-proof equipment, avoid metal contact, and conduct reactions in fume hoods. Store the compound at low temperatures (<4°C) in inert atmospheres. Refer to MSDS guidelines for azide handling, though specific toxicity data for this compound may require extrapolation from structurally similar purines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling or peak splitting) for this compound?
- Methodological Answer : Spectral anomalies may arise from dynamic processes (e.g., tautomerism) or paramagnetic impurities. For example, unresolved ¹³C-¹⁹F coupling in fluoropurines can be addressed using 2D NMR (HSQC, HMBC) or isotopic labeling. If tautomerism is suspected, variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers . Cross-validate with computational methods (DFT calculations) to predict coupling patterns .
Q. What strategies mitigate decomposition of this compound under physiological or acidic conditions?
- Methodological Answer : The azide group is prone to reduction or Staudinger reactions. Stabilize the compound by buffering solutions to neutral pH (7.0–7.4) and avoiding thiol-containing reagents. For in vitro studies, use fresh solutions and monitor stability via HPLC at 254 nm. Preclinical studies of similar purines suggest lyophilization for long-term storage .
Q. How can the reactivity of the azido group be exploited for bioconjugation or click chemistry applications?
- Methodological Answer : The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling or drug delivery. Optimize reaction conditions (e.g., 1:1.2 molar ratio of alkyne:azide, CuSO₄/sodium ascorbate catalyst in DMSO:H₂O). Validate conjugation efficiency via MALDI-TOF or fluorescence quenching assays. Note that the fluorine substituent may influence reaction kinetics due to electronic effects .
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the biological activity of this compound?
- Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition, DNA/RNA binding) due to purines' role in nucleic acid metabolism. Use fluorophore-tagged derivatives for cellular uptake studies (e.g., confocal microscopy). For contradictory results (e.g., variable IC₅₀ values), control for purity (>95% by HPLC) and solvent effects (DMSO vs. aqueous buffers) .
Q. What computational tools are effective for predicting the electronic properties or binding affinity of this compound?
- Methodological Answer : Use density functional theory (DFT) to model electrostatic potential surfaces (EPS) and frontier molecular orbitals. Molecular docking (AutoDock Vina, Schrödinger) can predict interactions with targets like adenosine receptors. Validate predictions with experimental data (e.g., SPR or ITC binding assays) .
Q. Contradiction Analysis and Troubleshooting
Q. How to address discrepancies in synthetic yields between small-scale and scaled-up reactions?
- Methodological Answer : Scaling issues often arise from inefficient mixing or heat dissipation. For reactions >1 g, use jacketed reactors with precise temperature control. In a case study, scaling a fluoropurine synthesis from 0.6 g to 5 g reduced yield by 15% due to incomplete NaH activation; optimizing stirring rates restored efficiency .
Q. Why might biological assays show inconsistent results for this compound across different cell lines?
- Methodological Answer : Cell permeability or metabolic stability varies by lineage. Use LC-MS to quantify intracellular concentrations. For example, a related purine showed 3x higher uptake in HeLa vs. HEK293 cells due to differences in nucleoside transporters. Normalize data to intracellular concentration rather than extracellular dose .
Properties
IUPAC Name |
6-azido-2-fluoro-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN7/c6-5-10-3-2(8-1-9-3)4(11-5)12-13-7/h1H,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWGNZVHZJPGGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)F)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600074 | |
Record name | 6-Azido-2-fluoro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143482-58-0 | |
Record name | 6-Azido-2-fluoro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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